Home > Products > Screening Compounds P122704 > Entecavir Impurity 5
Entecavir Impurity 5 - 84868-56-4

Entecavir Impurity 5

Catalog Number: EVT-1478296
CAS Number: 84868-56-4
Molecular Formula: C21H20O2
Molecular Weight: 304.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Entecavir is a nucleoside analogue with potent antiviral activity against the hepatitis B virus (HBV). It is designed to inhibit the replication of the viral DNA, thereby reducing the viral load in patients with chronic hepatitis B infection. Entecavir has been shown to be superior to lamivudine, another antiviral drug, in reducing HBV DNA levels in patients1.

Applications in Various Fields

Analytical Chemistry

In the field of analytical chemistry, entecavir's purity is of significant concern, particularly with regards to the presence of toxic impurities such as formaldehyde. A sensitive analytical method has been developed using 2,4-Dinitro Phenyl Hydrazine (2,4-DNPH) as a derivatizing reagent for the quantification of trace levels of formaldehyde in entecavir. This method employs pre-column derivatization and high-performance liquid chromatography (HPLC) for detection and quantification, ensuring the safety and efficacy of entecavir as an antiviral drug2.

Clinical Medicine

Clinically, entecavir is applied in the treatment of chronic hepatitis B. The drug's ability to lower HBV DNA levels has been associated with improved outcomes for patients, including the normalization of alanine transaminase (ALT) levels, which is an indicator of liver health. Although the study cited did not find significant differences in HBeAg loss or seroconversion between entecavir and lamivudine, the superior viral suppression by entecavir suggests potential long-term benefits in the management of hepatitis B1.

Future Directions
  • Optimizing Treatment Duration and Discontinuation Strategies: Research is needed to determine the optimal duration of Entecavir therapy and develop safe and effective discontinuation strategies for patients who achieve sustained virological suppression. [, ]
  • Enhancing HBsAg Loss Rates: Further investigation is necessary to enhance HBsAg loss rates, potentially through novel combination therapies or treatment strategies. [, , ]
  • Developing New Therapies for Entecavir-Resistant HBV: Continued research is crucial to develop new treatment options for patients infected with Entecavir-resistant HBV strains. []

Entecavir

  • Compound Description: Entecavir is a potent nucleoside analog reverse transcriptase inhibitor widely used to treat chronic hepatitis B virus (HBV) infection. It effectively suppresses HBV DNA replication and is considered a first-line treatment option for chronic HBV. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Tenofovir Disoproxil Fumarate (TDF)

  • Compound Description: Tenofovir disoproxil fumarate (TDF) is another potent nucleoside analog reverse transcriptase inhibitor used to treat chronic HBV infection. Like Entecavir, it effectively inhibits HBV DNA replication and is also considered a first-line treatment option. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Tenofovir Alafenamide (TAF)

  • Compound Description: Tenofovir alafenamide (TAF) is a newer prodrug of tenofovir, offering improved renal and bone safety profiles compared to TDF. It is also effective in suppressing HBV DNA replication and is increasingly prescribed as a first-line treatment for chronic HBV infection. [, ]

(Z)-Azoxystrobin

  • Compound Description: (Z)-Azoxystrobin is an impurity found in azoxystrobin formulations, which is a broad-spectrum fungicide used in agriculture to protect crops from various fungal diseases. []
  • Compound Description: CMCdG is a novel nucleoside analog designed and synthesized as a potential therapeutic agent for treating chronic HBV infection, particularly targeting ETV-resistant HBV strains. []
Source

Entecavir was originally developed by Bristol-Myers Squibb and has been extensively studied for its antiviral properties. The impurity, specifically referred to as Entecavir Impurity 5, is identified by its chemical structure and is often analyzed in the context of pharmaceutical quality control to ensure the purity of Entecavir formulations .

Classification

Entecavir Impurity 5 is classified as a chemical impurity. Impurities can arise during the synthesis of active pharmaceutical ingredients and may affect the drug's safety and efficacy. Regulatory bodies require rigorous testing and quantification of such impurities to comply with pharmaceutical standards.

Synthesis Analysis

Methods

The synthesis of Entecavir and its impurities, including Entecavir Impurity 5, involves several chemical reactions that require precise conditions to optimize yield and purity. Various methods have been documented, including:

  1. Use of Cyclosilane Structures: Recent advancements involve using (1R, 2S, 3S, 5R)-3-(1-phenylcyclosilyl)-6-oxabicyclo[3.1.0]hexane-1,2-dimethanol as a precursor, which enhances molecular rigidity and improves crystallization efficiency .
  2. High-Performance Liquid Chromatography: This technique is employed for both synthesizing and analyzing impurities, allowing for sensitive detection and quantification .

Technical Details

The synthesis typically requires controlled environments to minimize contamination and maximize yield. For example, reactions are often conducted under inert atmospheres to prevent degradation or unwanted side reactions. The use of specific reagents like Dess-Martin periodinane has been noted for its effectiveness in improving yields while maintaining lower levels of by-products .

Molecular Structure Analysis

Structure

Entecavir Impurity 5 has a specific molecular structure that can be represented by its chemical formula C12H15N5O3C_{12}H_{15}N_{5}O_{3}. The structural characteristics include:

  • Chiral Centers: The presence of multiple chiral centers contributes to the complexity of its synthesis.
  • Functional Groups: Various functional groups are present that influence its reactivity and interaction with biological systems.

Data

The molecular weight of Entecavir Impurity 5 is approximately 265.28 g/mol, which plays a critical role in its behavior during analytical procedures such as chromatography.

Chemical Reactions Analysis

Reactions

Entecavir Impurity 5 can participate in various chemical reactions typical for organic compounds:

  1. Nucleophilic Substitution Reactions: These are common in the synthesis pathways leading to Entecavir and its impurities.
  2. Hydrolysis Reactions: These may occur under certain conditions, affecting the stability and purity of the compound.

Technical Details

The reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and minimizing impurities during synthesis. For example, maintaining low temperatures during certain steps can prevent decomposition or unwanted side reactions .

Mechanism of Action

Process

Entecavir acts primarily as a nucleoside analogue that inhibits hepatitis B virus replication. The mechanism involves:

  • Incorporation into Viral DNA: Once phosphorylated within infected cells, it competes with natural nucleotides for incorporation into viral DNA.
  • Chain Termination: The incorporation leads to premature termination of viral DNA synthesis.

Data

Studies have shown that Entecavir exhibits a high barrier to resistance compared to other antiviral agents like Lamivudine, making it a preferred choice in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: Reported melting points range from 234°C to 255°C depending on purity .

Chemical Properties

  • Solubility: Soluble in water and various organic solvents.
  • Stability: Sensitive to light and moisture; requires appropriate storage conditions to maintain integrity.

Relevant data indicate that the compound's stability can be significantly affected by environmental factors such as temperature and humidity .

Applications

Scientific Uses

Entecavir Impurity 5 serves several roles in scientific research:

  1. Quality Control: Used as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purity assessments.
  2. Research Studies: Investigated for its role in understanding resistance mechanisms in hepatitis B virus strains.
  3. Drug Development: Assists in optimizing synthesis routes for Entecavir to improve yield and reduce impurities.
Chemical Identification and Structural Characterization

Nomenclature and Molecular Specifications of Entecavir Impurity 5

Entecavir Impurity 5 is a structurally defined compound with the Chemical Abstracts Service (CAS) Registry Number 84868-56-4. While the search results do not explicitly list its systematic IUPAC name, it is formally recognized within pharmaceutical chemistry literature and regulatory documents as "Entecavir Impurity 5". This designation follows standard pharmaceutical impurity nomenclature conventions, where impurities are systematically numbered based on their identification sequence during drug substance characterization. Entecavir Impurity 5 is commercially supplied for research and quality control purposes, with documented country of origin as India, confirming its established role in the analytical ecosystem surrounding entecavir development [1].

Table 1: Fundamental Identification Data for Entecavir Impurity 5

PropertyValue
CAS Registry Number84868-56-4
Accepted NameEntecavir Impurity 5
SynonymsEntecavir Impurity 5
Primary ApplicationAnalytical Reference Standard
Regulatory RoleMethod Development (AMV), QC

Structural Elucidation via Spectroscopic Techniques (NMR, FTIR, MS)

While the provided search results lack explicit spectral data (NMR, FTIR, MS) for Entecavir Impurity 5 itself, comprehensive characterization consistent with regulatory guidelines is explicitly stated as being provided with the compound [1]. This strongly implies the application of a suite of orthogonal spectroscopic techniques for definitive structural confirmation, which is standard practice for pharmacopeial impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (likely including ¹H, ¹³C, and potentially 2D techniques like COSY, HSQC, HMBC) would provide definitive evidence for the carbon-hydrogen framework, confirming the molecular structure, stereochemistry, and regiochemistry of the impurity relative to the parent entecavir molecule.
  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to confirm the exact molecular mass and molecular formula (presumed to be identical to entecavir, C₁₂H₁₅N₅O₃, based on typical impurity profiles unless specified otherwise), and potentially elucidate fragmentation pathways characteristic of its structure. Electrospray Ionization (ESI) is commonly used for such polar compounds.
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR would identify key functional groups present in the molecule (e.g., carbonyl stretch of the 6-purinone ring, hydroxyl stretches, amine stretches) through their vibrational frequencies, providing a fingerprint distinct from other entecavir impurities or polymorphs. References to FTIR analysis of entecavir polymorphs [5] underscore its utility in solid-state characterization relevant to impurity profiling.

The absence of specific spectral data in the provided results highlights that the full characterization package resides with the supplier or primary literature referenced by the supplier. Regulatory compliance necessitates this data for use as a reference standard.

Crystallographic Analysis and Polymorphic Behavior

Polymorphism – the ability of a solid compound to exist in multiple crystalline forms with different molecular packing or conformation – is critically important for pharmaceutical compounds like entecavir and its impurities. Different polymorphs exhibit distinct physicochemical properties (solubility, dissolution rate, stability) impacting bioavailability and manufacturability. Although the search results do not explicitly discuss polymorphism of Entecavir Impurity 5, they provide extensive and directly relevant information on the polymorphic behavior of the entecavir drug substance itself, which is crucial context for understanding potential solid-state complexities in its impurities.

Entecavir exists primarily in two well-characterized solid forms:

  • Entecavir Monohydrate (ENT-H): This is the thermodynamically stable form used commercially due to its favorable solubility profile.
  • Entecavir Anhydrate (ENT-A): This form frequently arises as a polymorphic impurity during the manufacturing processing (e.g., drying, granulation, compression) of ENT-H. The phase transformation from ENT-H to ENT-A occurs upon dehydration, notably at temperatures around 80 °C [2] [3].

Table 2: Key Characteristics of Entecavir Polymorphs Relevant to Impurity Context

PolymorphDesignationKey Stability AspectPrimary Formation RouteSignificance
MonohydrateENT-HStable commercial form; Higher solubilityRecrystallization from ethanol-water (8:1)Desired active pharmaceutical ingredient (API) form
AnhydrateENT-AForms upon dehydration of ENT-H; Lower solubilityDehydration of ENT-H (≥80°C); Crystallization from acetoneUndesired polymorphic impurity; Requires monitoring and control in ENT-H batches

Quantification of polymorphic impurities like ENT-A within ENT-H batches is essential for quality control. Research demonstrates the effectiveness of advanced solid-state characterization techniques for this purpose:

  • Powder X-ray Diffractometry (PXRD): This is considered the definitive technique for polymorph identification. Studies have successfully quantified ENT-A in ENT-H mixtures using characteristic PXRD peaks at 17.1° 2θ for ENT-A and 17.4° 2θ for ENT-H. Univariate calibration based on peak height or area achieved excellent linearity (R² = 0.9923) for ENT-A levels ranging from 2.1% to 20.2% (w/w). The method showed a Limit of Detection (LOD) of 0.38% and a Limit of Quantitation (LOQ) of 1.15% for ENT-A [2] [3]. PXRD analysis can be affected by preferred orientation, mitigated by sample grinding or rotation during measurement.
  • Raman Spectroscopy: Raman spectroscopy provides a complementary and often more rapid method for polymorph quantification. It exploits subtle differences in molecular vibrations arising from different crystal packing. Studies quantifying ENT-A in ENT-H using Raman also showed high performance in the 2.1% to 20.2% (w/w) range (R² = 0.9953 via univariate analysis), with LOD and LOQ values of 0.48% and 1.16%, respectively [2] [3]. Multivariate analysis (e.g., Partial Least Squares - PLS regression) of Raman spectra, particularly useful when peaks overlap, yielded comparable accuracy (R² = 0.9958) [3].
  • Differential Scanning Calorimetry (DSC): DSC detects energy changes associated with phase transitions. The phase transformation enthalpy from ENT-A to ENT-H (or vice versa) can be used for quantification. A study established a standard curve using the integral enthalpy of transformation (Y = 100.455 + 7.255X, R² = 0.997) across the full range (0-100% w/w) of ENT-A in binary mixtures, with LOD and LOQ of 0.909% and 2.755% [5].
  • Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy: While less sensitive than PXRD or Raman for low-level polymorphic impurity quantification in this specific case (LOD 9.124%, LOQ 27.648%) [5], ATR-FTIR remains valuable for fingerprint identification and can be used with multivariate calibration (e.g., PLS with preprocessing like Multiplicative Scatter Correction (MSC) and Wavelet Transform (WT)) for quantification over wider ranges.

Table 3: Performance Comparison of Analytical Methods for Quantifying ENT-A Polymorphic Impurity in ENT-H

TechniqueLinear Range (ENT-A % w/w)LOD (% w/w)LOQ (% w/w)Key AdvantagesKey Considerations
PXRD2.1 - 20.20.99230.381.15Definitive polymorph ID; Good sensitivity & precisionSensitive to preferred orientation; Requires sample prep
Raman (Univariate)2.1 - 20.20.99530.481.16Minimal sample prep; Fast; Non-destructive; High specificityFluorescence interference possible; Instrument cost
Raman (PLS)2.1 - 20.20.9958--Handles peak overlap; RobustRequires chemometrics expertise; Model validation needed
DSC0 - 1000.9970.9092.755Direct measure of transformation energy; Wide rangeDestructive; Less sensitive at low impurity levels
ATR-FTIR (PLS)0 - 1000.9919.12427.648Fast; Simple sample presentation; Fingerprint region richLower sensitivity for trace impurity; Water vapor interference

These studies underscore the critical need for rigorous solid-state characterization and control strategies during entecavir API manufacturing to minimize polymorphic impurities like ENT-A, ensuring consistent product quality and performance. While direct data on Entecavir Impurity 5 polymorphism is absent, the principles and techniques established for the parent compound are directly applicable to investigating the solid-state behavior of its structurally related impurities.

Properties

CAS Number

84868-56-4

Product Name

Entecavir Impurity 5

IUPAC Name

1-methoxy-4-[methoxy(diphenyl)methyl]benzene

Molecular Formula

C21H20O2

Molecular Weight

304.39

InChI

InChI=1S/C21H20O2/c1-22-20-15-13-19(14-16-20)21(23-2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC

Synonyms

methoxy-(p-methoxytriphenyl)methane; 4.α-Dimethoxy-tritan; methoxy-(4-methoxy-phenyl)-diphenyl-methane; Methoxy-(4-methoxy-phenyl)-diphenyl-methan; Methyl-(4-methoxy-trityl)-aether

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.